molecular formula C12H15N5S B15188149 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone CAS No. 115370-81-5

5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone

Cat. No.: B15188149
CAS No.: 115370-81-5
M. Wt: 261.35 g/mol
InChI Key: CUMAJRQSJZWUEN-LUISTUDMSA-N
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Description

5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone (CAS: 115370-81-5) is a heterocyclic compound featuring a 1,2,4-thiadiazolidinone core substituted with a phenyl group at position 4 and an imino group at position 5. The hydrazone moiety is derived from 1-methylpropylidene, contributing to its unique electronic and steric properties . This compound belongs to a broader class of thiadiazole derivatives, which are studied for their diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

115370-81-5

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-5-imino-4-phenyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C12H15N5S/c1-3-9(2)14-15-12-16-18-11(13)17(12)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3,(H,15,16)/b13-11?,14-9+

InChI Key

CUMAJRQSJZWUEN-LUISTUDMSA-N

Isomeric SMILES

CC/C(=N/NC1=NSC(=N)N1C2=CC=CC=C2)/C

Canonical SMILES

CCC(=NNC1=NSC(=N)N1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of phenylthiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiadiazolidine ring . Common reagents used in this synthesis include phosphorus oxychloride and methoxy cinnamic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis have been employed to enhance the efficiency of the synthesis . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .

Mechanism of Action

The mechanism of action of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, such as tyrosine-protein phosphatase non-receptor type 1 . This inhibition can lead to the modulation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinctiveness arises from its substitution pattern. Below is a comparative analysis with structurally related thiadiazole derivatives:

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Compound Name Core Structure Substituents Key Features Reference
Target Compound 1,2,4-Thiadiazolidin-3-one C4: Phenyl; C5: Imino; Hydrazone: 1-methylpropylidene Bulky hydrazone group; potential for enhanced lipophilicity
5-Diacetylamino-1,2,4-thiadiazol-3-one (1) 1,2,4-Thiadiazol-3-one C5: Diacetylamino Electron-withdrawing groups may reduce reactivity
13a (5-methyl-1-(4-nitrophenyl) derivative) 1,2,4-Thiadiazole C5: Methyl; C1: 4-nitrophenyl Nitro group enhances electrophilicity; possible bioactivity
Indeno-pyridazine derivatives (8a–e) Fused indeno-pyridazine Varied aryl substituents Extended conjugation; MAO-B inhibition reported

Key Observations :

  • The phenyl group at C4 is a common feature in bioactive thiadiazoles, contributing to π-π stacking interactions in molecular targets .

Key Observations :

  • Hydrazone formation (as in the target compound) typically involves condensation of hydrazines with ketones or aldehydes, but specific details (e.g., catalysts, solvents) remain unclear .
  • Triethylamine in ethanol (used for 13a–13d) is a common mild condition for thiadiazole cyclization, avoiding harsh reagents .
Physicochemical and Functional Properties

Table 3: Comparative Physicochemical Properties

Compound LogP (Predicted) Melting Point Solubility Biological Activity Reference
Target Compound Moderate* Not reported Likely low in water Unknown
13a–13d High (nitrophenyl) Not reported DMF-soluble Potential cytotoxicity
Indeno-pyridazines Moderate 180–220°C Ethanol/DMSO MAO-B inhibition (~IC50 10 µM)

*LogP for the target compound is influenced by the hydrophobic 1-methylpropylidene group but lacks experimental validation .

Key Observations :

  • The nitro group in 13a–13d increases LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Fused systems (e.g., indeno-pyridazines) exhibit higher melting points due to extended conjugation and crystallinity .

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